N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE
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Overview
Description
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Acetylamino Group: This involves the acetylation of an amino group on a phenoxy compound.
Introduction of the Tetrafluorophenoxy Group: This step involves the substitution of hydrogen atoms on a phenoxy ring with fluorine atoms.
Coupling Reactions: The final step involves coupling the acetylamino-phenoxy and tetrafluorophenoxy intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-PHENYL)-ACETAMIDE: Lacks the tetrafluorophenoxy group, which may result in different chemical and biological properties.
N-(3-(4-(3-AMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE: Lacks the acetyl group, which may affect its reactivity and interactions with biological molecules.
Uniqueness
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE is unique due to the presence of both the acetylamino and tetrafluorophenoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-[4-(3-acetamidophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N2O4/c1-11(29)27-13-5-3-7-15(9-13)31-21-17(23)19(25)22(20(26)18(21)24)32-16-8-4-6-14(10-16)28-12(2)30/h3-10H,1-2H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHHNAQKPZPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=CC(=C3)NC(=O)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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